molecular formula C20H18N6O2 B6532182 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide CAS No. 1019098-30-6

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide

Cat. No.: B6532182
CAS No.: 1019098-30-6
M. Wt: 374.4 g/mol
InChI Key: REFVWLPXZFBOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety, linked via an amino group to a phenyl ring, which is further functionalized with a furan-2-carboxamide group.

Properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-13-12-14(2)26(25-13)19-10-9-18(23-24-19)21-15-5-7-16(8-6-15)22-20(27)17-4-3-11-28-17/h3-12H,1-2H3,(H,21,23)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFVWLPXZFBOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The lack of direct evidence for N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide necessitates a hypothetical comparison based on structural analogs and general principles of supramolecular chemistry and crystallography.

Structural Analogues

Pyridazine Derivatives: Pyridazine-based compounds are often studied for their electronic properties and hydrogen-bonding capabilities. For example, substituted pyridazines frequently exhibit planar conformations that facilitate π-π stacking and hydrogen bonding, as discussed in the context of graph-set analysis for molecular aggregation .

Furan-Carboxamide Compounds :
Furan rings, particularly 2-carboxamide derivatives, contribute to hydrogen-bonding networks via carbonyl and amide groups. Bernstein et al. emphasize the role of such motifs in directing molecular assembly through N–H···O and C=O···H–N interactions . Compared to benzamide analogs, the furan oxygen may introduce weaker hydrogen-bond acceptors but improve metabolic stability.

Pyrazole-Substituted Heterocycles :
3,5-Dimethylpyrazole is a common pharmacophore in kinase inhibitors (e.g., JAK/STAT inhibitors). Its incorporation into the pyridazine scaffold could mimic ATP-binding motifs, similar to imatinib-like drugs. However, the absence of sulfonyl or methylpiperazine groups (common in kinase inhibitors) may reduce specificity.

Crystallographic and Computational Insights

By analogy, pyridazine-pyrazole hybrids often crystallize in monoclinic systems with intermolecular hydrogen bonds forming chains (C(4) or D(2) graph sets) . The furan-carboxamide group might introduce additional hydrogen-bond donors/acceptors, leading to more complex supramolecular architectures (e.g., R₂²(8) motifs).

Data Table: Hypothetical Comparison of Structural and Functional Properties

Property Target Compound Pyridazine Analogues Furan-Carboxamide Derivatives
Core Structure Pyridazine + pyrazole + furan-carboxamide Pyridazine Benzofuran-carboxamide
Hydrogen-Bond Donors 2 (amide NH, pyrazole NH) 1–2 (depending on substitution) 1–2
Hydrogen-Bond Acceptors 5 (pyridazine N, furan O, amide O) 2–3 3–4
Solubility (Predicted) Moderate (polar groups vs. aromatic bulk) Low to moderate High (polar furan/amide)
Bioactivity Potential Kinase inhibition (hypothetical) Anticancer, antimicrobial Anti-inflammatory, antiviral

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.